Rivularin-D3
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Overview
Description
Rivularin-D3 is an organoheterocyclic compound belonging to the indoles and derivatives category. Its IUPAC name is 3,5-dibromo-4-(2,5-dibromo-1H-indol-3-yl)-7-methoxy-1H-indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rivularin-D3 involves the bromination of indole derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as better control over reaction conditions, higher yields, and reduced environmental impact. These processes often involve the use of microreactors that allow for precise control of temperature and pressure, leading to more efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Rivularin-D3 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce de-brominated compounds .
Scientific Research Applications
Rivularin-D3 has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Rivularin-D3 involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Rivularin-D3 can be compared with other similar compounds, such as:
Viscidulin-III: Another indole derivative with similar biological activities.
4′-Hydroxywogonin: A flavonoid with anticancer properties.
Norwogonin: Known for its anti-inflammatory effects.
This compound is unique due to its specific bromination pattern and methoxy group, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
138779-90-5 |
---|---|
Molecular Formula |
C17H10Br4N2O |
Molecular Weight |
577.9 g/mol |
IUPAC Name |
3,5-dibromo-4-(2,5-dibromo-1H-indol-3-yl)-7-methoxy-1H-indole |
InChI |
InChI=1S/C17H10Br4N2O/c1-24-12-5-9(19)14(15-10(20)6-22-16(12)15)13-8-4-7(18)2-3-11(8)23-17(13)21/h2-6,22-23H,1H3 |
InChI Key |
RZZVRVCJSJXRNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1NC=C2Br)C3=C(NC4=C3C=C(C=C4)Br)Br)Br |
Origin of Product |
United States |
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